Cas no 338751-68-1 (3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)

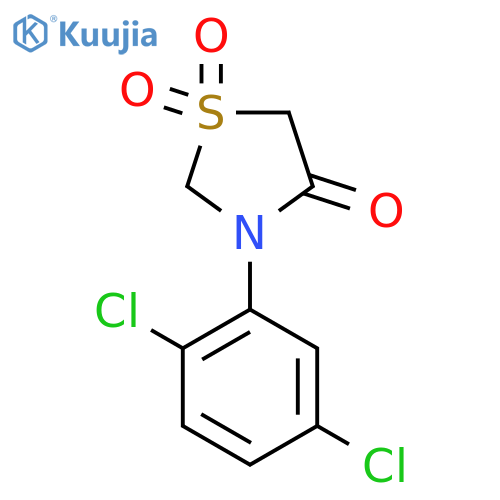

338751-68-1 structure

商品名:3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

CAS番号:338751-68-1

MF:C9H7Cl2NO3S

メガワット:280.127779245377

MDL:MFCD00138957

CID:5214384

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-DICHLOROPHENYL)-1LAMBDA6,3-THIAZOLANE-1,1,4-TRIONE

- 3-(2,5-dichlorophenyl)-1lambda6,3-thiazolidine-1,1,4-trione

- 3-(2,5-dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

- 3-(2,5-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

- 3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione

- 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

-

- MDL: MFCD00138957

- インチ: 1S/C9H7Cl2NO3S/c10-6-1-2-7(11)8(3-6)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2

- InChIKey: ACSGDSFAMWMRQL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1N1C(CS(C1)(=O)=O)=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 392

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 62.8

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668953-1mg |

3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |

338751-68-1 | 98% | 1mg |

¥509.00 | 2024-05-18 | |

| Ambeed | A918154-1g |

3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |

338751-68-1 | 90% | 1g |

$348.0 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00868984-1g |

3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |

338751-68-1 | 90% | 1g |

¥2394.0 | 2023-03-29 | |

| abcr | AB297330-100 mg |

3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione; . |

338751-68-1 | 100mg |

€221.50 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668953-2mg |

3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |

338751-68-1 | 98% | 2mg |

¥578.00 | 2024-05-18 | |

| abcr | AB297330-100mg |

3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione; . |

338751-68-1 | 100mg |

€283.50 | 2025-02-19 |

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

338751-68-1 (3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338751-68-1)3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

清らかである:99%

はかる:1g

価格 ($):313.0